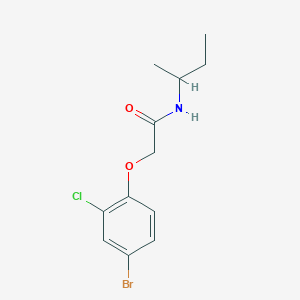
2-(4-bromo-2-chlorophenoxy)-N-(sec-butyl)acetamide
Descripción general
Descripción
2-(4-bromo-2-chlorophenoxy)-N-(sec-butyl)acetamide, also known as BCA, is a chemical compound that has been widely studied for its potential use in scientific research. BCA is a selective antagonist of the TRPM8 ion channel, which is involved in the sensation of cold temperatures.
Mecanismo De Acción
2-(4-bromo-2-chlorophenoxy)-N-(sec-butyl)acetamide is a selective antagonist of the TRPM8 ion channel, which is involved in the sensation of cold temperatures. By blocking the TRPM8 ion channel, this compound inhibits the sensation of cold temperatures and can also modulate pain signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its role as a TRPM8 antagonist. This compound has been shown to inhibit the sensation of cold temperatures and modulate pain signaling pathways. Additionally, this compound has been shown to have anti-inflammatory effects and may have potential therapeutic applications for inflammatory pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-bromo-2-chlorophenoxy)-N-(sec-butyl)acetamide in lab experiments is its selectivity for the TRPM8 ion channel. This allows for specific targeting of this channel and can provide more precise results. However, one limitation of using this compound is its potential off-target effects, which can affect the interpretation of results.
Direcciones Futuras
Future research on 2-(4-bromo-2-chlorophenoxy)-N-(sec-butyl)acetamide could focus on its potential therapeutic applications, particularly in the treatment of pain and inflammation. Additionally, further studies could investigate the effects of this compound on other physiological processes and its potential for use in other scientific research fields.
Aplicaciones Científicas De Investigación
2-(4-bromo-2-chlorophenoxy)-N-(sec-butyl)acetamide has been studied for its potential use in various scientific research fields, including neuroscience, pharmacology, and physiology. In neuroscience, this compound has been used to study the TRPM8 ion channel and its role in the sensation of cold temperatures. In pharmacology, this compound has been investigated for its potential use as a therapeutic agent for pain management. In physiology, this compound has been used to study the effects of cold temperatures on various physiological processes.
Propiedades
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-butan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO2/c1-3-8(2)15-12(16)7-17-11-5-4-9(13)6-10(11)14/h4-6,8H,3,7H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPURQGKBCKDPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)COC1=C(C=C(C=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-(4-morpholinyl)propyl]amino}-5-nitrobenzamide](/img/structure/B3959879.png)
![7-[(4-ethoxyphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol](/img/structure/B3959881.png)
![5-fluoro-N-(3-hydroxypropyl)-2-methoxy-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B3959882.png)
![4-{[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)ethyl]amino}-3-nitrobenzoic acid](/img/structure/B3959887.png)


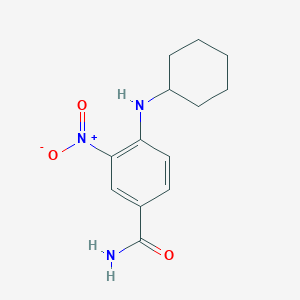
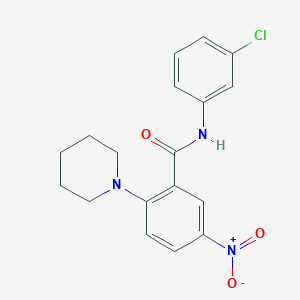
![6-(3-fluorophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3959923.png)
![7-{[3-(benzyloxy)phenyl][(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B3959938.png)
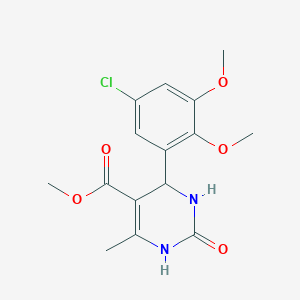
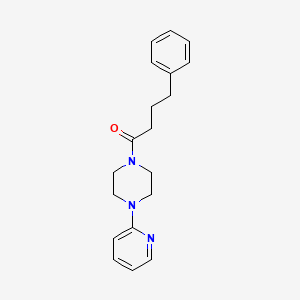

![10-bromo-3-(methylthio)-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3959967.png)